![molecular formula C7H2BrClN2O4S B1484925 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride CAS No. 1805489-01-3](/img/structure/B1484925.png)
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride
Overview
Description
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride (BCNBSC) is an organosulfur compound that has been used in the synthesis of various organic compounds. It is a versatile reagent that is used in a variety of laboratory experiments, and its mechanism of action is of particular interest.
Scientific Research Applications
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride has been used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as peptides, oligonucleotides, and small molecules. Additionally, it has been used in the synthesis of heterocyclic compounds and in the preparation of polymers. It has also been used in the synthesis of natural products and in the preparation of metal complexes.
Mechanism Of Action
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride acts as an electrophilic reagent in the reaction of 4-nitrobenzenesulfonyl chloride and 3-bromo-5-cyano-4-nitrobenzene. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group of the 4-nitrobenzenesulfonyl chloride is replaced by a bromine atom from the 3-bromo-5-cyano-4-nitrobenzene. This reaction is highly regioselective, meaning that it will only occur at the desired position.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride are not well understood. However, it is known to be a strong oxidizing agent, meaning that it can cause oxidative damage to cells and tissues. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride in laboratory experiments include its versatility and its ability to yield high yields of product. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride is its toxicity, as it is a strong oxidizing agent and can cause oxidative damage to cells and tissues.
Future Directions
The future directions for research on 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride include further investigation into its biochemical and physiological effects, as well as its potential applications in drug design and synthesis. Additionally, research into the development of safer and more efficient methods for its synthesis would be beneficial. Finally, research into the development of new reagents that are based on 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride could lead to the synthesis of novel compounds with unique properties.
properties
IUPAC Name |
3-bromo-5-cyano-4-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-6-2-5(16(9,14)15)1-4(3-10)7(6)11(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFZGGHTNGAZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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